Hedyotisol B
Description
Hedyotisol B (CAS: 95839-45-5) is a lignan isolated from the fruits of the screw tree (桫椤果实) . It is characterized by its antioxidant activity, making it a subject of interest in phytochemical and pharmacological research. Structurally, lignans like this compound are dimeric phenylpropanoids, often with complex stereochemistry. Evidence suggests that hedyotisol-related compounds (e.g., Hedyotisol A and B) possess eight chiral centers, leading to multiple stereoisomers, though reported configurations reduce these possibilities . This compound is typically isolated as an amorphous powder and has been studied using NMR spectroscopy to elucidate its structural features . Its purity in commercial and research settings is often ≥98%, as noted in standardized phytochemical analyses .
Properties
IUPAC Name |
2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNERGQFCAXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hedyotisol B involves the extraction from natural sources. The fruit of Cyathea spinosa is typically used for this purpose. The extraction process involves the use of solvents such as ethanol under reflux conditions. The combined filtrates are then concentrated using a rotary evaporator under reduced pressure to obtain a dried residue .
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of large quantities of plant material and solvents, followed by concentration and purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Hedyotisol B undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols.
Scientific Research Applications
Hedyotisol B has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies related to lignans and their chemical properties.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: this compound is used in the development of natural antioxidant formulations for various industrial applications.
Mechanism of Action
The mechanism of action of Hedyotisol B primarily involves its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hedyotisol B belongs to the lignan class, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogues:
Table 1: Comparative Analysis of this compound and Similar Lignans
Key Differences and Research Findings
Structural Complexity: this compound and A share a lignan backbone but differ in stereochemical configurations. The β–β′ and β-O-4 linkages in this compound limit stereoisomerism, as proposed by Matsuda et al. . In contrast, Syringaresinol lacks these linkages, resulting in a simpler stereochemical profile .
Bioactivity Profile: While this compound is primarily noted for antioxidant activity, Taiwanin C exhibits broader bioactivity, including anticancer effects, likely due to its additional functional groups .
Source and Isolation :
- This compound is exclusively isolated from the screw tree, whereas Taiwanin C is sourced from Cryptocarya chinensis, reflecting ecological specificity in lignan production .
This highlights opportunities for comparative studies on this compound’s anti-inflammatory pathways.
Biological Activity
Hedyotisol B is a lignan compound derived from the fruit of Cyathea spinosa, known for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : CHO
- Molecular Weight : 810.84 g/mol
- CAS Number : 95839-45-5
Antioxidant Activity
This compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The antioxidant activity of this compound has been demonstrated through various assays, including DPPH and ABTS radical scavenging tests.
Table 1: Antioxidant Activity of this compound
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25.4 ± 2.1 |
| ABTS Radical Scavenging | 18.6 ± 1.9 |
Anti-inflammatory Activity
Research indicates that this compound possesses notable anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in macrophages. This activity is critical in managing inflammatory diseases.
The anti-inflammatory effects are mediated by the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.
Case Study: Inhibition of NO Production
In a study evaluating the effects of this compound on LPS-induced inflammation:
- Experimental Setup : RAW264.7 macrophages were pre-treated with varying concentrations of this compound before LPS stimulation.
- Results : Significant inhibition of NO production was observed at concentrations ranging from 10 µM to 50 µM, with an IC50 value calculated at approximately 30 µM.
Table 2: Inhibition of NO Production by this compound
| Concentration (µM) | % Inhibition of NO Production |
|---|---|
| 10 | 25% |
| 30 | 55% |
| 50 | 70% |
Cytotoxicity Assessment
While assessing the therapeutic potential of this compound, it is essential to evaluate its cytotoxic effects on normal cells. Studies show that at concentrations below 100 µM, this compound does not exhibit significant cytotoxicity in human cell lines.
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 10 | 95 |
| HeLa | 50 | 90 |
| RAW264.7 | 100 | 85 |
Q & A
Q. What are the standard methods for isolating and characterizing Hedyotisol B from natural sources?
this compound is typically isolated from Hedyotis spp. fruits using chromatographic techniques such as column chromatography or HPLC, followed by structural elucidation via NMR and mass spectrometry . Key steps include:
- Solvent extraction : Use polar solvents (e.g., methanol/water) to extract lignans.
- Purification : Fractionate crude extracts using silica gel or reverse-phase chromatography.
- Characterization : Confirm purity (>95%) via HPLC and assign structures using H-NMR, C-NMR, and high-resolution MS.
- Quality control : Validate purity and stability using melting point analysis and spectroscopic consistency .
Q. What in vitro assays are commonly used to evaluate the antioxidant activity of this compound?
Standard assays include:
- DPPH/ABTS radical scavenging : Measure reduction of stable radicals at 517 nm (DPPH) or 734 nm (ABTS).
- FRAP assay : Quantify ferric ion reduction to Fe.
- Cellular antioxidant models : Use LPS-activated microglial cells to assess suppression of reactive oxygen species (ROS) or nitric oxide (NO) production .
- Dose-response analysis : Test concentrations between 1–100 μM to determine IC values .
Q. How do researchers ensure the reproducibility of bioactivity studies for this compound?
- Standardized protocols : Adopt validated methods (e.g., OECD guidelines for antioxidant assays).
- Positive controls : Include reference compounds like ascorbic acid or quercetin.
- Triplicate experiments : Perform ≥3 replicates to calculate mean ± standard deviation.
- Purity verification : Confirm compound identity and purity before each assay .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be resolved?
Contradictions often arise from:
- Source variability : Differences in plant subspecies, extraction methods, or compound purity.
- Assay conditions : Varying cell lines (e.g., RAW 264.7 vs. BV-2 microglia) or LPS concentrations.
- Statistical rigor : Ensure adequate sample size and use ANOVA with post-hoc tests to compare datasets. Mitigation strategies include meta-analyses of published data and systematic reviews to identify consensus findings .
Q. What experimental designs are recommended for studying this compound’s mechanism of action in inflammatory pathways?
- Transcriptomic/proteomic profiling : Use RNA-seq or LC-MS/MS to identify NF-κB, MAPK, or Nrf2 pathway targets.
- Gene knockout models : Apply CRISPR/Cas9 to validate key regulators (e.g., knockout of Nrf2 in HEK293 cells).
- Dose-time dependency : Assess temporal effects (e.g., 6–24 hr exposure) on cytokine suppression.
- In vivo validation : Use murine models of inflammation (e.g., carrageenan-induced paw edema) with ethical approval .
Q. How can researchers optimize literature searches for this compound-related studies?
- Boolean operators : Combine terms like "this compound" AND ("antioxidant" OR "anti-inflammatory") NOT "synthesis".
- Database filters : Limit searches to peer-reviewed journals in PubMed/Scopus.
- Citation tracking : Use tools like Web of Science to trace seminal studies.
- Systematic reviews : Follow PRISMA guidelines to synthesize evidence and address knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
